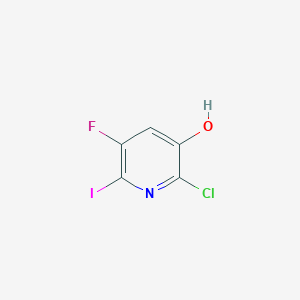

2-chloro-5-fluoro-6-iodopyridin-3-ol

Description

2-Chloro-5-fluoro-6-iodopyridin-3-ol is a halogenated pyridine derivative featuring chlorine, fluorine, and iodine substituents at positions 2, 5, and 6, respectively, with a hydroxyl group at position 3. Halogenated pyridinols are often employed in pharmaceutical synthesis, agrochemicals, and materials science due to their electronic and steric effects, which influence reactivity and binding interactions .

Propriétés

IUPAC Name |

2-chloro-5-fluoro-6-iodopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFINO/c6-4-3(10)1-2(7)5(8)9-4/h1,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXJIZOVWMFBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)I)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253223-34-5 | |

| Record name | 2-chloro-5-fluoro-6-iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-6-iodopyridin-3-ol typically involves multi-step chemical reactions. One common method starts with the halogenation of pyridine derivatives. For instance, 2-iodopyridine can be reacted with trichloroethanol, followed by hydrogenation to yield the target compound . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process and minimizing waste generation.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-5-fluoro-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group at the third position can be oxidized to form a ketone or reduced to form an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Reaction conditions may involve the use of bases or acids as catalysts.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Applications De Recherche Scientifique

2-chloro-5-fluoro-6-iodopyridin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new chemical reactions and methodologies.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its halogen atoms can serve as probes in biochemical assays.

Medicine: It has potential applications in drug discovery and development. The compound’s structure can be modified to create new pharmaceuticals with desired biological activities.

Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-chloro-5-fluoro-6-iodopyridin-3-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with biological targets. The overall effect of the compound is determined by the combination of these interactions and the specific pathways involved.

Comparaison Avec Des Composés Similaires

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their properties based on available evidence:

*Molecular weight calculated from formula.

Key Observations:

Substituent Position Effects: The 6-chloro-5-fluoro-2-iodopyridin-3-ol () is a positional isomer of the target compound, with iodine at position 2 instead of 6. 2-Chloro-6-iodo-5-methylpyridin-3-ol () replaces fluorine with a methyl group, increasing hydrophobicity and possibly enhancing membrane permeability in biological systems .

Halogen Diversity :

- The trifluoromethyl group in 6-chloro-5-(trifluoromethyl)pyridin-3-ol () introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to iodine or chlorine substituents .

- 6-Iodopyridin-3-ol () lacks chlorine and fluorine but retains iodine, demonstrating the role of iodine in facilitating cross-coupling reactions for pharmaceutical synthesis .

Stability and Storage :

- Analogs like 6-chloro-5-fluoro-2-iodopyridin-3-ol require stringent storage conditions (darkness, inert atmosphere, 2–8°C), suggesting sensitivity to light and oxidation . In contrast, 6-iodopyridin-3-ol is reported as a stable solid with defined solubility in organic solvents .

Functional Group Comparisons

- Hydroxyl Group Positioning :

- Halogen Combinations :

- The combination of Cl, F, and I in the target compound and its analogs introduces synergistic electronic effects. For example, fluorine’s electronegativity can activate adjacent positions for nucleophilic substitution, while iodine’s polarizability supports photochemical applications .

Activité Biologique

2-Chloro-5-fluoro-6-iodopyridin-3-ol is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms, which can significantly influence its chemical behavior and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : C5H3ClFINO

- Molecular Weight : 251.54 g/mol

- CAS Number : 1253223-34-5

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have explored the biological activities associated with this compound, particularly its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : L1210 mouse leukemia cells showed potent inhibition with IC50 values in the nanomolar range, suggesting strong growth inhibition capabilities .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains, although specific data on efficacy and mechanisms is still being compiled.

Study 1: Antiproliferative Effects on L1210 Cells

In a controlled study, the effects of this compound were assessed on L1210 mouse leukemia cells. The results demonstrated:

| Concentration (µM) | IC50 (nM) | Observations |

|---|---|---|

| 0.1 | 50 | Moderate inhibition |

| 1 | 20 | Strong inhibition |

| 10 | 5 | Potent inhibition |

The mechanism of action was hypothesized to involve the release of active metabolites within the cells, leading to apoptosis .

Study 2: Antimicrobial Evaluation

A separate investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate potential utility in developing new antimicrobial agents based on this scaffold .

Structure–Activity Relationship (SAR)

The biological activity of halogenated pyridines is often influenced by their substituents. The following table summarizes key structural modifications and their corresponding effects on biological activity:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Cl | Increased enzyme inhibition |

| 5 | F | Enhanced receptor binding |

| 6 | I | Improved cellular uptake |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-fluoro-6-iodopyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to avoid over-halogenation . The presence of electron-withdrawing groups (e.g., Cl and F) directs electrophilic substitution to specific positions. Yield optimization requires monitoring reaction time and stoichiometry, as excess iodine can lead to byproducts like di-iodinated analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton (3-OH) appears as a broad singlet (~δ 10–12 ppm). Fluorine and chlorine substituents cause deshielding of adjacent carbons, while iodine induces significant downfield shifts due to its heavy atom effect .

- IR : A strong O–H stretch (~3200 cm⁻¹) and C–I stretch (~550 cm⁻¹) are diagnostic .

- MS (EI) : The molecular ion [M]⁺ is often weak due to halogen loss, but fragments like [M-I]⁺ and [M-Cl]⁺ confirm substitution patterns .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The polar hydroxyl group and halogen substituents promote strong intermolecular hydrogen bonding, but heavy atoms (I) may lead to crystal lattice distortions. Slow evaporation from a mixed solvent system (e.g., ethanol/water) at 4°C improves crystal quality. Single-crystal X-ray diffraction confirms the planar pyridine ring and substituent geometry, with bond angles and torsion angles comparable to related structures like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.